molecular formula C20H15Cl3N2O3S B2568024 2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2,3-dichlorobenzyl)oxime CAS No. 478048-61-2

2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2,3-dichlorobenzyl)oxime

Cat. No.: B2568024
CAS No.: 478048-61-2
M. Wt: 469.76
InChI Key: JNPBNOYYSRMNCZ-BRJLIKDPSA-N
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Description

This compound is a sulfonylacetaldehyde oxime derivative characterized by a pyridinyl core substituted with a chlorine atom at the 6-position, a phenylsulfonyl group at the 2-position, and an oxime ether moiety linked to a 2,3-dichlorobenzyl group. Its molecular formula is C₂₀H₁₅Cl₃N₂O₃S, with a molecular weight of 469.77 g/mol. The structure features:

  • A phenylsulfonyl group, enhancing stability and influencing solubility.
  • An oxime ether functional group (O-(2,3-dichlorobenzyl)), which may improve metabolic resistance and target binding affinity.

Synthesized via nucleophilic substitution and condensation reactions, this compound has been investigated for pesticidal and pharmacological applications due to its structural similarity to neonicotinoids and sulfonylurea-based agrochemicals .

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)-N-[(2,3-dichlorophenyl)methoxy]ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2O3S/c21-17-8-4-5-15(20(17)23)13-28-25-12-18(14-9-10-19(22)24-11-14)29(26,27)16-6-2-1-3-7-16/h1-12,18H,13H2/b25-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPBNOYYSRMNCZ-BRJLIKDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C=NOCC2=C(C(=CC=C2)Cl)Cl)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)C(/C=N/OCC2=C(C(=CC=C2)Cl)Cl)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2,3-dichlorobenzyl)oxime (CAS Number: 478048-61-2) is a complex organic compound that has garnered interest in the field of medicinal chemistry. Its unique molecular structure, characterized by the presence of a pyridine ring, a sulfonyl group, and an oxime functional group, suggests potential biological activity that merits further exploration.

Molecular Structure and Properties

The molecular formula of this compound is C20H15Cl3N2O3SC_{20}H_{15}Cl_{3}N_{2}O_{3}S, indicating a significant presence of chlorine and sulfur atoms. The molecular weight is approximately 469.77 g/mol. The structural complexity allows for various chemical interactions that could lead to diverse biological effects.

PropertyValue
Molecular FormulaC20H15Cl3N2O3SC_{20}H_{15}Cl_{3}N_{2}O_{3}S
Molecular Weight469.77 g/mol
CAS Number478048-61-2
Purity>90%

The biological activity of this compound primarily revolves around its potential as an anticancer agent. The compound's mechanism of action may involve inhibition of tubulin polymerization, which is critical for cell division. This inhibition can lead to cell cycle arrest, particularly in the G2/M phase, thereby preventing cancer cell proliferation.

In Vitro Studies

Recent studies have demonstrated that compounds with similar structural characteristics exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing oxime moieties have shown enhanced antiproliferative activity compared to their ketone counterparts. Specific findings include:

  • IC50 Values : Compounds related to this oxime have exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., A549 lung cancer cells).
  • Cell Cycle Arrest : At concentrations around 1 µM, these compounds can cause a notable increase in the percentage of cells in the G2/M phase of the cell cycle.

Case Studies

  • Anticancer Activity : In a study focusing on imidazole derivatives, compounds similar to this compound were tested against the NCI 60 cancer cell line panel. Results indicated that many derivatives displayed IC50 values below 5 µM across various cell lines except for certain leukemia and colon cancer cells .
  • Tubulin Inhibition : Another study highlighted that certain oxime derivatives inhibited porcine tubulin polymerization with IC50 values ranging from 1.68 µM to 4.64 µM. This suggests a promising avenue for developing new anticancer therapies targeting microtubule dynamics .

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to assess its toxicity profile. Preliminary data suggest that compounds with similar structures exhibit varying degrees of cytotoxicity towards normal human cells, indicating the necessity for careful evaluation during drug development processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Optimization : Replacement of the oxime ether with a nitroimine group (as in imidacloprid) could enhance insecticidal potency but may compromise metabolic stability.
  • Environmental Impact : The high LogP of the target compound raises concerns about bioaccumulation, necessitating formulation adjustments for agricultural use.

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